molecular formula C46H50ClN9O7S B12416400 Bcl-2-IN-4

Bcl-2-IN-4

Cat. No.: B12416400
M. Wt: 908.5 g/mol
InChI Key: PFVMZVXYLOWBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bcl-2-IN-4 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting apoptosis. Overexpression of BCL-2 is associated with various cancers, making it a significant target for cancer therapy. This compound is designed to bind to the BCL-2 protein, thereby promoting apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2-IN-4 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.

    Coupling reactions: The final step involves coupling the functionalized core structure with other molecular fragments to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bcl-2-IN-4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reagents: Halogens (chlorine, bromine) and alkylating agents are frequently used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or therapeutic applications.

Scientific Research Applications

Bcl-2-IN-4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bcl-2-IN-4

This compound is unique due to its specific binding affinity and selectivity for the BCL-2 protein. Unlike other inhibitors that may target multiple proteins within the BCL-2 family, this compound is designed to selectively inhibit BCL-2, reducing potential off-target effects and increasing its therapeutic potential in cancer treatment.

Properties

Molecular Formula

C46H50ClN9O7S

Molecular Weight

908.5 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[[6-nitro-7-(oxan-4-ylmethylamino)-1H-benzimidazol-4-yl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C46H50ClN9O7S/c1-46(2)13-9-32(37(24-46)30-3-5-33(47)6-4-30)27-54-15-17-55(18-16-54)34-7-8-36(39(22-34)63-35-21-31-10-14-48-44(31)50-26-35)45(57)53-64(60,61)40-23-38(56(58)59)41(43-42(40)51-28-52-43)49-25-29-11-19-62-20-12-29/h3-8,10,14,21-23,26,28-29,49H,9,11-13,15-20,24-25,27H2,1-2H3,(H,48,50)(H,51,52)(H,53,57)

InChI Key

PFVMZVXYLOWBLC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=C6C(=C(C(=C5)[N+](=O)[O-])NCC7CCOCC7)NC=N6)OC8=CN=C9C(=C8)C=CN9)C

Origin of Product

United States

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